2-Amino-2-methylundecanoic acid
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Overview
Description
2-Amino-2-methylundecanoic acid is an organic compound with the molecular formula C12H25NO2. It is a derivative of undecanoic acid, characterized by the presence of an amino group and a methyl group on the second carbon atom. This compound is a non-proteinogenic amino acid, meaning it is not incorporated into proteins but has significant importance in various chemical and biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-methylundecanoic acid typically involves the alkylation of a suitable precursor, such as 2-methylundecanoic acid, followed by the introduction of the amino group. One common method is the reductive amination of 2-methylundecanoic acid using ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods: Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity, often involving catalysts to enhance the reaction rate.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically at the amino group, leading to the formation of imines or nitriles.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives depending on the substituents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Imines, nitriles
Reduction: Amines, alcohols
Substitution: Alkylated or acylated derivatives
Scientific Research Applications
2-Amino-2-methylundecanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its role in metabolic pathways and as a potential biomarker for certain diseases.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and antifungal properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Amino-2-methylundecanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds and ionic interactions with active sites, influencing the activity of enzymes. Additionally, the compound can modulate metabolic pathways by acting as a substrate or inhibitor, affecting the overall biochemical processes.
Comparison with Similar Compounds
2-Methylundecanoic acid: Lacks the amino group, making it less reactive in certain biochemical processes.
Undecanoic acid: A simpler structure without the methyl and amino groups, used primarily in industrial applications.
Uniqueness: 2-Amino-2-methylundecanoic acid is unique due to its combination of an amino group and a methyl group on the same carbon atom, providing distinct chemical reactivity and biological activity compared to its analogs. This structural feature allows it to participate in a wider range of chemical reactions and biological interactions.
Properties
CAS No. |
5472-92-4 |
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Molecular Formula |
C12H25NO2 |
Molecular Weight |
215.33 g/mol |
IUPAC Name |
2-amino-2-methylundecanoic acid |
InChI |
InChI=1S/C12H25NO2/c1-3-4-5-6-7-8-9-10-12(2,13)11(14)15/h3-10,13H2,1-2H3,(H,14,15) |
InChI Key |
AVOOJFIWCZFMNT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(C)(C(=O)O)N |
Origin of Product |
United States |
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